2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320381-68-6
VCID: VC4284797
InChI: InChI=1S/C19H23N3O3S/c1-2-13-6-8-14(9-7-13)20-19(23)18-16-4-3-5-17(16)21-22(18)15-10-11-26(24,25)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,23)
SMILES: CCC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

CAS No.: 2320381-68-6

Cat. No.: VC4284797

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide - 2320381-68-6

Specification

CAS No. 2320381-68-6
Molecular Formula C19H23N3O3S
Molecular Weight 373.47
IUPAC Name 2-(1,1-dioxothiolan-3-yl)-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C19H23N3O3S/c1-2-13-6-8-14(9-7-13)20-19(23)18-16-4-3-5-17(16)21-22(18)15-10-11-26(24,25)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,23)
Standard InChI Key PTLKVOZZRGZAOE-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4

Introduction

Chemical Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. A common approach begins with the cyclization of β-ketonitriles (e.g., ethyl 3-oxocyclopentanecarboxylate) with hydrazine derivatives. For instance, 3-hydrazineyltetrahydrothiophene-1,1-dioxide reacts with β-ketonitriles under acidic conditions (AcOH/EtOH, reflux) to form the pyrazole intermediate . Subsequent coupling with 4-ethylphenyl isocyanate or chloroacetyl chloride yields the carboxamide derivative .

Key Reaction Conditions:

  • Cyclization: Acetic acid/ethanol solvent system, reflux for 6–12 hours.

  • Coupling: Propylphosphonic anhydride (T3P) in dichloromethane at room temperature .

Yield and Purification

Yields for the final compound range from 45% to 68%, depending on the purity of intermediates. Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) are critical for isolating the target molecule .

Structural and Spectroscopic Characterization

Molecular Geometry

The compound’s structure comprises:

  • A cyclopenta[c]pyrazole ring system fused to a cyclopentane moiety.

  • A tetrahydrothiophene-1,1-dioxide group at position 2 of the pyrazole.

  • A 4-ethylphenylcarboxamide substituent at position 3 .

Computational modeling (DFT calculations) predicts a planar pyrazole ring and a puckered tetrahydrothiophene-dioxide ring, with intramolecular hydrogen bonding between the carboxamide NH and the sulfone oxygen .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 4.15–4.05 (m, 1H, tetrahydrothiophene-CH), 3.80–3.70 (m, 2H, cyclopentane-CH2_2 ), 2.65 (q, J=7.6J = 7.6 Hz, 2H, CH2_2CH3_3 ), 1.25 (t, J=7.6J = 7.6 Hz, 3H, CH2_2CH3_3 ) .

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (S=O asymmetric), 1140 cm1^{-1} (S=O symmetric).

Biological Activities and Mechanisms

GIRK Channel Modulation

The compound exhibits potent activation of G protein-gated inwardly rectifying potassium (GIRK1/2) channels, with an EC50_{50} of 137 nM in thallium flux assays. Its selectivity over GIRK1/4 (EC50_{50} = 702 nM) is attributed to the sulfone group’s interaction with channel residues .

Mechanistic Insight:

  • The tetrahydrothiophene-dioxide moiety enhances hydrogen bonding with Asp173^{173} in the GIRK1 subunit.

  • The 4-ethylphenyl group occupies a hydrophobic pocket, stabilizing the open-channel conformation .

Pharmacokinetic Properties

Metabolic Stability

  • Human Liver Microsomes: CLint_{\text{int}} = 22 mL/min/kg, t1/2_{1/2} = 2.1 hours .

  • Mouse Plasma Protein Binding: 94% bound, free fraction = 6% .

Brain Penetration

In vivo studies in rats revealed a brain-to-plasma ratio (KpK_p) of 0.56, suggesting moderate CNS penetration .

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications to improve pharmacokinetics include:

  • Sulfone Replacement: 6-membered sulfolane analogs showed reduced clearance (CLint_{\text{int}} = 15 mL/min/kg) but lower potency .

  • Amide Isosteres: Thioamide derivatives retained activity (EC50_{50} = 400 nM) but exhibited poor solubility .

Therapeutic Prospects

  • Epilepsy: GIRK1/2 activation may stabilize neuronal hyperexcitability.

  • Chronic Pain: Modulation of nociceptive pathways via potassium efflux .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator